molecular formula C20H17NO3 B2819072 4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 721903-89-5

4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2819072
CAS No.: 721903-89-5
M. Wt: 319.4 g/mol
InChI Key: WDNKRKFOOOXQKH-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an acridine moiety, which is a tricyclic aromatic system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various furan derivatives, such as furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and substituted furan compounds .

Scientific Research Applications

4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It may also inhibit certain enzymes involved in cell division and growth.

    Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the p53 pathway.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative used in various organic syntheses.

    2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid: The parent compound without the furan moiety.

    Furan-2,5-dicarboxylic acid: A common oxidation product of furan derivatives.

Uniqueness

4-(Furan-2-ylmethylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of a furan ring and an acridine moiety. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields .

Properties

CAS No.

721903-89-5

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-(furan-2-ylmethylidene)-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C20H17NO3/c1-12-9-13(11-14-5-4-8-24-14)19-16(10-12)18(20(22)23)15-6-2-3-7-17(15)21-19/h2-8,11-12H,9-10H2,1H3,(H,22,23)

InChI Key

WDNKRKFOOOXQKH-UHFFFAOYSA-N

SMILES

CC1CC(=CC2=CC=CO2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Isomeric SMILES

CC1C/C(=C\C2=CC=CO2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Canonical SMILES

CC1CC(=CC2=CC=CO2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

solubility

not available

Origin of Product

United States

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